ethyl 3-cyano-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate ethyl 3-cyano-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 921093-45-0
VCID: VC4460499
InChI: InChI=1S/C20H21N3O4S/c1-3-26-14-7-5-13(6-8-14)18(24)22-19-16(11-21)15-9-10-23(12-17(15)28-19)20(25)27-4-2/h5-8H,3-4,9-10,12H2,1-2H3,(H,22,24)
SMILES: CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C#N
Molecular Formula: C20H21N3O4S
Molecular Weight: 399.47

ethyl 3-cyano-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

CAS No.: 921093-45-0

Cat. No.: VC4460499

Molecular Formula: C20H21N3O4S

Molecular Weight: 399.47

* For research use only. Not for human or veterinary use.

ethyl 3-cyano-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate - 921093-45-0

Specification

CAS No. 921093-45-0
Molecular Formula C20H21N3O4S
Molecular Weight 399.47
IUPAC Name ethyl 3-cyano-2-[(4-ethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Standard InChI InChI=1S/C20H21N3O4S/c1-3-26-14-7-5-13(6-8-14)18(24)22-19-16(11-21)15-9-10-23(12-17(15)28-19)20(25)27-4-2/h5-8H,3-4,9-10,12H2,1-2H3,(H,22,24)
Standard InChI Key ZEGOVHPKDSDFGP-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C#N

Introduction

Structural Characteristics

This compound features a fused thieno[2,3-c]pyridine core with various functional groups attached:

  • Thieno[2,3-c]pyridine Core: A bicyclic system combining thiophene and pyridine rings.

  • Functional Groups:

    • A cyano group (-CN) at the third position.

    • An ethoxybenzamido group (-CONHC6H4OCH2CH3) at the second position.

    • An ethyl ester (-COOEt) at the sixth position.

The presence of these groups contributes to the compound's chemical reactivity and potential biological activity.

Synthesis Pathway

The synthesis of ethyl 3-cyano-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step reactions:

  • Formation of the Thienopyridine Core:

    • Starting materials such as thiophene derivatives and pyridine precursors undergo cyclization reactions.

    • Common reagents include ammonium acetate and ethyl cyanoacetate under reflux conditions.

  • Functionalization:

    • The introduction of the ethoxybenzamido group is achieved via condensation with 4-ethoxybenzoic acid or its derivatives.

    • The cyano group is introduced through nitrile-containing reagents like malononitrile.

  • Esterification:

    • The ethyl ester group is incorporated using ethyl bromoacetate or similar alkylating agents.

These steps are monitored using techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Pharmaceutical Applications

Thienopyridine derivatives are widely studied for their biological activities:

  • Anticancer Activity: Compounds with cyano and amide groups often show cytotoxic effects against cancer cell lines by inhibiting specific enzymes or signaling pathways.

  • Anti-inflammatory Agents: The thienopyridine scaffold has been explored for its potential to inhibit inflammatory mediators such as cyclooxygenase or lipoxygenase enzymes.

Material Science

The conjugated system in this compound makes it a candidate for applications in organic electronics, such as light-emitting diodes (OLEDs) or photovoltaic cells.

Biological Activity

Studies on structurally similar compounds have revealed promising results:

  • Compounds with a thienopyridine core have shown cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values comparable to standard drugs like doxorubicin .

  • Molecular docking studies suggest that such compounds can act as inhibitors of enzymes like 5-lipoxygenase, which are implicated in inflammation .

Spectroscopic Characterization

Spectroscopic data (e.g., NMR, IR) confirm the functional groups' presence:

  • NMR signals for aromatic protons (7–8 ppm), amide NH (~10 ppm), and ester CH2 (~4 ppm).

  • IR bands for cyano stretching (~2200 cm⁻¹) and carbonyl groups (~1700 cm⁻¹).

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